3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
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Description
The compound “3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one” is a complex organic molecule. It contains a benzoxazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, oxygen, and nitrogen. Attached to this ring is an ethyl group (a chain of two carbon atoms) that is connected to a phenoxy group (a benzene ring connected through an oxygen atom). This phenoxy group is substituted with a tert-butyl group (a central carbon atom attached to three methyl groups).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzoxazole ring, followed by the addition of the ethyl and phenoxy groups, and finally the introduction of the tert-butyl group. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the benzoxazole ring and various attached groups. The benzoxazole ring system is aromatic, meaning it has a stable, ring-like structure with alternating single and double bonds. The phenoxy and tert-butyl groups would add to this complexity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The benzoxazole ring is relatively stable due to its aromaticity, but could potentially be involved in reactions with electrophiles or nucleophiles. The oxygen in the phenoxy group could potentially be involved in reactions with strong acids or bases.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the benzoxazole ring could potentially contribute to its stability and resistance to degradation. The phenoxy and tert-butyl groups could influence its solubility in different solvents.Safety And Hazards
As with any chemical compound, handling “3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one” would require appropriate safety precautions. Without specific data, it’s difficult to comment on its toxicity or environmental impact.
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the context in which it’s being used. It could potentially be explored for use in pharmaceuticals, materials science, or chemical synthesis, among other fields.
Please note that this analysis is based on the general knowledge of organic chemistry and the specific structure of the compound. For a more accurate and detailed analysis, specific experimental data and literature would be required.
properties
IUPAC Name |
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)14-8-10-15(11-9-14)22-13-12-20-16-6-4-5-7-17(16)23-18(20)21/h4-11H,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWHABGQDOZDSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one |
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